molecular formula C16H20N4O3 B2589482 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide CAS No. 2034248-01-4

3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide

Cat. No.: B2589482
CAS No.: 2034248-01-4
M. Wt: 316.361
InChI Key: IFWCNFMGKXSMMV-JOCQHMNTSA-N
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Description

3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes an isoxazole ring, a cyclohexyl group, and a pyrimidinyl moiety, contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexyl halide reacts with the isoxazole derivative.

    Attachment of the Pyrimidinyl Moiety: The pyrimidinyl group can be attached through an etherification reaction, where a pyrimidinyl alcohol reacts with the cyclohexyl isoxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Pharmacology: Researchers investigate its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biology: It is used in biological studies to explore its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting downstream biological processes.

    Receptor Binding: It may bind to specific receptors on the surface of cells, triggering signaling cascades that lead to various cellular responses.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethylisoxazole-4-carboxamide: Lacks the cyclohexyl and pyrimidinyl groups, resulting in different chemical properties and biological activities.

    N-(4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide: Similar structure but without the dimethyl groups, which may affect its reactivity and potency.

    4-(pyrimidin-2-yloxy)cyclohexylisoxazole: Lacks the carboxamide group, leading to different interactions with biological targets.

Uniqueness

3,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-14(11(2)23-20-10)15(21)19-12-4-6-13(7-5-12)22-16-17-8-3-9-18-16/h3,8-9,12-13H,4-7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWCNFMGKXSMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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